![molecular formula C23H22N2O3S B2745953 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892272-85-4](/img/no-structure.png)

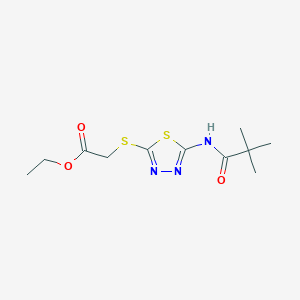

1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

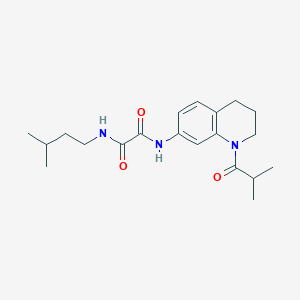

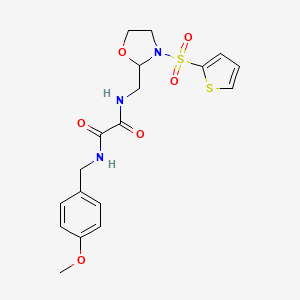

1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thieno[2,3-d]pyrimidine class of compounds and has been extensively studied for its biological properties.

Applications De Recherche Scientifique

Novel Synthetic Methods

Researchers have developed various novel methods for synthesizing heterocycles like thieno[2,3-d]pyrimidine derivatives. These compounds, including 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, have significant importance in pharmaceutical chemistry due to their diverse biological activities. Novel synthetic routes offer more efficient, cost-effective, and environmentally friendly ways to produce these heterocycles (Osyanin et al., 2014).

Potential Biological Activities

1-Benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been investigated for various biological activities. Such derivatives are noted for their potential antibacterial, antifungal, and antiallergic properties. This aligns with the broader research into thieno[2,3-d]pyrimidine derivatives, which are explored for their diverse pharmacological activities (Abu‐Hashem et al., 2020).

Material Science Applications

In the realm of material science, derivatives of thieno[2,3-d]pyrimidine, including the compound , have been explored for their utility in creating novel materials. For example, they have been studied for their potential use in organic light-emitting diode (OLED) applications. The unique electronic properties of these compounds make them suitable candidates for developing advanced materials for electronic devices (Luo et al., 2015).

Molecular Structure and Properties

The molecular structure and properties of thieno[2,3-d]pyrimidine derivatives have been extensively studied. Research has delved into their crystal structures, molecular interactions, and how these aspects influence their physical and chemical properties. Understanding these properties is crucial for tailoring these compounds for specific applications in pharmaceuticals and materials science (Avasthi et al., 2002).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-ethoxybenzaldehyde with 2,4-dimethylthiazole-5-carboxylic acid to form an intermediate, which is then cyclized with urea to yield the final product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "2,4-dimethylthiazole-5-carboxylic acid", "urea", "benzyl bromide", "potassium carbonate", "acetonitrile", "dimethylformamide", "chloroform", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of intermediate", "4-ethoxybenzaldehyde is reacted with 2,4-dimethylthiazole-5-carboxylic acid in the presence of benzyl bromide, potassium carbonate, and acetonitrile to form an intermediate.", "Step 2: Cyclization", "The intermediate is then cyclized with urea in the presence of dimethylformamide to yield the final product.", "Step 3: Purification", "The crude product is purified by recrystallization from chloroform and sodium hydroxide solution, followed by acidification with hydrochloric acid." ] } | |

Numéro CAS |

892272-85-4 |

Nom du produit |

1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |

Formule moléculaire |

C23H22N2O3S |

Poids moléculaire |

406.5 |

Nom IUPAC |

1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H22N2O3S/c1-4-28-19-12-10-18(11-13-19)25-21(26)20-15(2)16(3)29-22(20)24(23(25)27)14-17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3 |

Clé InChI |

SOMYPMDOOMDAAT-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4)SC(=C3C)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2745871.png)

![3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2745881.png)

![2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745882.png)

![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2745884.png)